

Introduction to Copanlisib (BAY 80-6946)

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Compound of Interest		
Compound Name:	BAY-8040	
Cat. No.:	B11935921	Get Quote

Copanlisib is a kinase inhibitor with demonstrated anti-tumor and pro-apoptotic activity in a range of tumor cell lines and xenograft models.[1] It functions as a selective pan-Class I PI3K inhibitor, with particular potency against the PI3K- α and PI3K- δ isoforms, which are frequently overexpressed in malignant B-cells.[1][2] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and resistance to chemotherapy, making it a key therapeutic target in oncology.[1] Copanlisib was granted accelerated approval by the FDA in September 2017 for the treatment of relapsed follicular lymphoma.[1] However, in November 2023, it was announced that copanlisib was being withdrawn from the US market.[2]

Core Signal Transduction Pathway

Copanlisib exerts its therapeutic effects by inhibiting the phosphatidylinositol-3-kinase (PI3K) pathway. This pathway is a central signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival.[3]

The PI3K/AKT/mTOR Pathway:

- Activation: The pathway is typically activated by receptor tyrosine kinases (RTKs) or Gprotein coupled receptors (GPCRs) on the cell surface. Upon ligand binding, these receptors recruit and activate PI3K.
- PI3K Function: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).
- Downstream Signaling: PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT (also known as protein







kinase B).

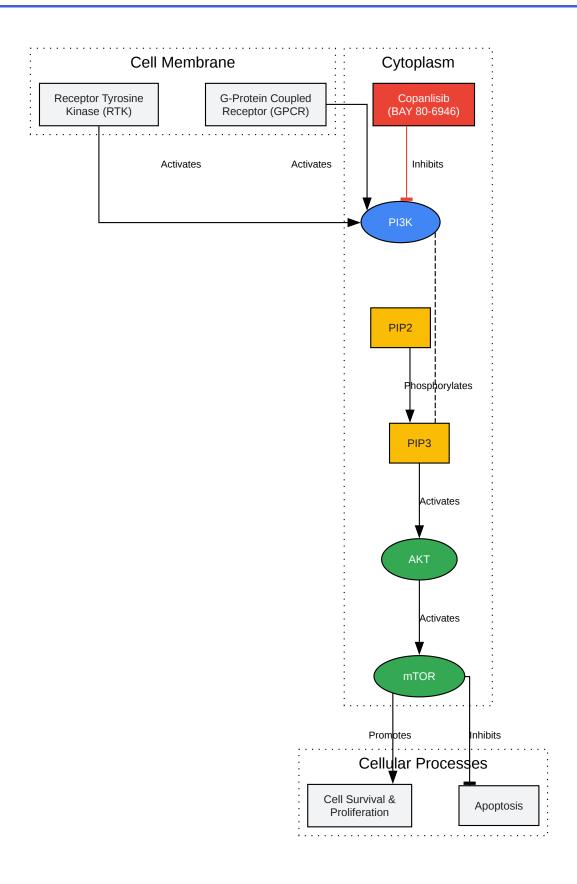
- AKT-mediated Effects: Activated AKT proceeds to phosphorylate a wide array of downstream targets, including the mammalian target of rapamycin (mTOR). The activation of the AKT/mTOR pathway is crucial for cell survival and proliferation.[3]
- Copanlisib's Point of Intervention: Copanlisib binds to the ATP-binding pocket of the PI3K
 enzyme, thereby inhibiting its kinase activity.[3] This blockade prevents the conversion of
 PIP2 to PIP3, leading to the suppression of the entire downstream signaling cascade.[3]

The inhibition of the PI3K/AKT/mTOR pathway by copanlisib ultimately results in the induction of apoptosis (programmed cell death) and a halt in cell growth and proliferation in cancer cells.

[3]

In the context of malignant B-cells, copanlisib has been shown to inhibit several key cell-signaling pathways, including B-cell receptor (BCR) signaling, CXCR12-mediated chemotaxis, and NFkB signaling in lymphoma cell lines.[1][4]





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Figure 1: Copanlisib Signal Transduction Pathway.



Quantitative Data

The following tables summarize the key quantitative data for Copanlisib (BAY 80-6946).

Table 1: In Vitro Inhibitory Activity

Target	IC50 (nmol/L)
ΡΙ3Κ-α	0.5[1]
РІЗК-β	3.7[1]
РІЗК-у	6.4[1]
РІЗК-δ	0.7[1]

Table 2: Pharmacokinetic Properties

Parameter	Value
Protein Binding	84.2%[2][5]
Metabolism	CYP3A4/5 (≈90%), CYP1A1 (≈10%)[1][2]
Elimination Half-life	39.1 hours (range: 14.6 to 82.4)[2]
Excretion	Feces (64%), Urine (22%)[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize the activity of PI3K inhibitors like Copanlisib.

In Vitro Kinase Assay (PI3K Activity)

This assay quantifies the enzymatic activity of PI3K isoforms and the inhibitory potential of compounds like Copanlisib.

Objective: To determine the IC50 values of Copanlisib against PI3K isoforms.



Materials:

- Recombinant human PI3K isoforms (α , β , γ , δ)
- PIP2 substrate
- ATP (with y-32P-ATP for radiometric detection or cold ATP for luminescence-based detection)
- Copanlisib at various concentrations
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

- Prepare serial dilutions of Copanlisib in DMSO and then in kinase buffer.
- In a 96-well plate, add the PI3K enzyme, the PIP2 substrate, and the diluted Copanlisib or vehicle control (DMSO).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution.
- Detect the amount of ADP produced (luminescence-based) or the amount of phosphorylated PIP3 (radiometric).
- Plot the percentage of inhibition against the logarithm of the Copanlisib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: In Vitro Kinase Assay Workflow.

Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)

This assay measures the number of viable cells in a population and is used to assess the antiproliferative effects of a compound.



Objective: To determine the effect of Copanlisib on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., lymphoma cell lines)
- Cell culture medium and supplements
- Copanlisib at various concentrations
- MTS reagent or CellTiter-Glo® reagent
- 96-well cell culture plates

Procedure:

- Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of Copanlisib or vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development (MTS) or luminescence generation (CellTiter-Glo®).
- Measure the absorbance (MTS) or luminescence (CellTiter-Glo®) using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Pathway Modulation

This technique is used to detect specific proteins in a sample and can demonstrate the effect of a drug on signaling pathways.



Objective: To confirm the inhibition of the PI3K/AKT/mTOR pathway by Copanlisib.

Materials:

- Cancer cell lines
- Copanlisib
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K, anti-β-actin)
- Secondary antibodies (HRP-conjugated)
- SDS-PAGE gels and electrophoresis equipment
- · Western blot transfer system
- Chemiluminescent substrate

Procedure:

- Treat cells with Copanlisib or vehicle for a specified time.
- Lyse the cells to extract total protein.
- Determine protein concentration using a BCA or Bradford assay.
- Separate proteins by size using SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.



- Wash the membrane again and add a chemiluminescent substrate.
- Visualize the protein bands using an imaging system. A decrease in the ratio of phosphorylated to total protein for AKT and its downstream targets indicates pathway inhibition.

Conclusion

Copanlisib (BAY 80-6946) is a potent inhibitor of the PI3K signaling pathway, with notable activity against the α and δ isoforms. Its mechanism of action, centered on the blockade of the PI3K/AKT/mTOR cascade, leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working in the field of oncology and signal transduction.

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